REACTION_CXSMILES
|
[OH-].[K+].[CH2:3]([C:6]1[CH:11]=[CH:10][C:9]([C:12]#[C:13][Si](C)(C)C)=[CH:8][CH:7]=1)[CH2:4][CH3:5]>CO>[CH2:3]([C:6]1[CH:7]=[CH:8][C:9]([C:12]#[CH:13])=[CH:10][CH:11]=1)[CH2:4][CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
1-(4-n-propylphenyl)-2-trimethylsilylacetylene
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1=CC=C(C=C1)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with vigorously stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
synthesized in the step (i)
|
Type
|
CUSTOM
|
Details
|
the mixture was subjected to hydrolysis
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
EXTRACTION
|
Details
|
the resultant residue was extracted with hexane
|
Type
|
CUSTOM
|
Details
|
After removing hexane from the hexane phase
|
Type
|
WASH
|
Details
|
the resultant residue was washed with water
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=CC=C(C=C1)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 65.3 mmol | |
AMOUNT: MASS | 9.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |